Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-, also known as lappaconitine, is a naturally occurring alkaloid derived from the roots of Aconitum species. This compound is known for its potent analgesic properties and has been used in traditional medicine for pain relief. It is a non-narcotic analgesic that exhibits significant antipyretic, anti-inflammatory, and local anesthetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- involves several steps, starting from the extraction of the alkaloid from Aconitum roots. The process includes:
Extraction: The roots are dried and powdered, followed by extraction using organic solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate the desired alkaloid.
Chemical Modification: The isolated alkaloid undergoes chemical modifications, including methylation and acetylation, to obtain the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The roots of Aconitum species are harvested, and the alkaloid is extracted using industrial solvents. The crude extract is then subjected to large-scale chromatographic purification to isolate the compound. The final product is obtained through chemical modifications and crystallization .
Chemical Reactions Analysis
Types of Reactions
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloid chemistry and for the synthesis of new derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its analgesic and anti-inflammatory properties.
Medicine: It is used in the development of new analgesic drugs and for pain management in clinical settings.
Mechanism of Action
The mechanism of action of Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets sodium channels in nerve cells, blocking the transmission of pain signals.
Pathways Involved: It modulates the activity of neurotransmitters and reduces inflammation by inhibiting the release of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other alkaloids derived from Aconitum species, such as:
Aconitine: Known for its potent neurotoxic effects.
Mesaconitine: Exhibits similar analgesic properties but with different potency.
Hypaconitine: Another alkaloid with analgesic and anti-inflammatory effects.
Uniqueness
Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of analgesic, anti-inflammatory, and local anesthetic effects makes it a valuable compound in both traditional and modern medicine .
Properties
IUPAC Name |
(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZKFYYJKXUHF-YNSSLJIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23943-93-3 |
Source
|
Record name | Lappaconine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23943-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.